molecular formula C26H30BrN B12287105 Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12287105
M. Wt: 436.4 g/mol
InChI Key: WGYYSTIKYDZGRQ-UHFFFAOYSA-N
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Description

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C26H30BrN It is a derivative of benzenamine, where the amine group is substituted with two 4-(1,1-dimethylethyl)phenyl groups and a bromine atom at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the bromination of N,N-bis[4-(1,1-dimethylethyl)phenyl]benzenamine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The bromine atom and the bulky tert-butyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine,4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]
  • Benzenamine,3-chloro-N,N-bis[4-(1,1-dimethylethyl)phenyl]
  • Benzenamine,3-bromo-N,N-bis[4-(2-methyl-2-propanyl)phenyl]

Uniqueness

Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the specific positioning of the bromine atom and the presence of two bulky tert-butyl groups. These structural features confer distinct chemical properties and reactivity compared to similar compounds. The bromine atom at the 3-position allows for specific substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall behavior .

Properties

Molecular Formula

C26H30BrN

Molecular Weight

436.4 g/mol

IUPAC Name

3-bromo-N,N-bis(4-tert-butylphenyl)aniline

InChI

InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3

InChI Key

WGYYSTIKYDZGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

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